2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a silyl ether group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester typically involves multiple steps:
Starting Material: The synthesis begins with 2-naphthalenecarboxylic acid.
Silylation: The carboxylic acid group is protected by converting it into a silyl ether using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The protected carboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester involves its interaction with specific molecular targets. The silyl ether group can protect reactive sites on the molecule, allowing for selective reactions to occur. The ester group can be hydrolyzed under acidic or basic conditions to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: The parent compound without the silyl ether and ester groups.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-naphthalenecarboxylic acid: Similar structure but without the ethyl ester group.
Ethyl 2-naphthalenecarboxylate: Similar structure but without the silyl ether group.
Uniqueness
The presence of both the silyl ether and ethyl ester groups in 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester makes it unique. These groups provide protection and reactivity, allowing for selective modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-7-21-18(20)15-12-14-10-8-9-11-16(14)17(13-15)22-23(5,6)19(2,3)4/h8-13H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGCMQMOAJFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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